6-Chloro-1,1,3,3-tetramethylindan-5-ol
Description
6-Chloro-1,1,3,3-tetramethylindan-5-ol is a chlorinated indan derivative characterized by a bicyclic indan core substituted with four methyl groups at positions 1 and 3, and a hydroxyl group at position 3. The chlorine atom at position 6 introduces electronic and steric effects that influence its chemical reactivity and biological interactions.
Properties
CAS No. |
53718-35-7 |
|---|---|
Molecular Formula |
C13H17ClO |
Molecular Weight |
224.72 g/mol |
IUPAC Name |
6-chloro-1,1,3,3-tetramethyl-2H-inden-5-ol |
InChI |
InChI=1S/C13H17ClO/c1-12(2)7-13(3,4)9-6-11(15)10(14)5-8(9)12/h5-6,15H,7H2,1-4H3 |
InChI Key |
PMWJZWDTSSMFEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC(=C(C=C21)O)Cl)(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indan Derivatives
- 6-Isobutyl-1,1,3,3-tetramethylindan-5-ol (CAS 66345-08-2)
- Structure : Shares the indan core with methyl groups at positions 1 and 3 but substitutes position 6 with an isobutyl group instead of chlorine.
- Molecular Formula : C₁₇H₂₆O (vs. C₁₃H₁₇ClO for the target compound).
- Key Differences :
- Reduced electronic withdrawal effects compared to chlorine, which may alter reactivity in nucleophilic or electrophilic reactions.
Benzodithiazine Derivatives
- 6-Chloro-1,1-dioxo-1,4,2-benzodithiazines (e.g., Compounds I–IV)
- Structure : Heterocyclic benzodithiazine ring with a chlorine substituent at position 4.
- Biological Activities :
- Exhibit diuretic, antitumor, anti-HIV, and antiarrhythmic activities .
- Lower acute toxicity in rodents (e.g., LD₅₀ > 500 mg/kg in mice).
- Comparison :
- The indan core of 6-Chloro-1,1,3,3-tetramethylindan-5-ol lacks the sulfone and sulfur atoms present in benzodithiazines, which are critical for their radioprotective and antiviral activities.
- The hydroxyl group in the indan derivative may confer antioxidant or hydrogen-bonding capabilities absent in benzodithiazines.
Uracil Derivatives
- 6-Chloro-1,3-dimethyluracil and Derivatives
- Structure : Pyrimidine ring with chlorine at position 6 and methyl groups at positions 1 and 3.
- Applications :
- Precursors for catalytic materials and biomedical applications (e.g., antiviral or anticancer agents) .
- Synthesized via bromination and cross-coupling reactions (Sonogashira, Suzuki) . Comparison:
- The indan derivative’s rigid bicyclic structure contrasts with the planar uracil ring, affecting stacking interactions in biological systems.
- Chlorine in uracils enhances electrophilicity at position 6, facilitating nucleophilic substitutions—a property less pronounced in the sterically hindered indan system.
Toxicity Profiles of Chlorinated Compounds
- 6-Chloro-1,3-dioxo-5-isoindolinesulfonamide
- Ziprasidone (6-chloro-indole derivative) Toxicity: LD₅₀ = 1500 mg/kg (intravenous, mice) .
- Comparison :
- The indan derivative’s tetramethyl groups may reduce acute toxicity by enhancing metabolic stability compared to sulfonamides or isoindolines.
- Chlorine’s position and adjacent functional groups (e.g., hydroxyl vs. sulfonamide) critically influence toxicity mechanisms.
Research Implications and Gaps
- Synthetic Strategies : The indan derivative’s synthesis may benefit from methods used for uracils (e.g., cross-coupling) but requires optimization for steric hindrance .
- Biological Potential: Benzodithiazines’ antitumor activity suggests the indan compound could be explored for similar applications, leveraging its hydroxyl group for targeted interactions.
- Toxicity Mitigation : Structural lessons from ziprasidone and isoindolines highlight the need for substituent tuning to balance efficacy and safety.
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